N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide
Description
The compound N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide features a piperidine core substituted at the 1-position with a 1H-indole-2-carbonyl group and at the 4-position with a 2-methoxyacetamide moiety. However, structural analogs within the fentanyl and synthetic opioid classes, such as methoxyacetylfentanyl and related derivatives, offer insights into structure-activity relationships (SAR) and pharmacological profiles .
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C17H21N3O3/c1-23-11-16(21)18-13-6-8-20(9-7-13)17(22)15-10-12-4-2-3-5-14(12)19-15/h2-5,10,13,19H,6-9,11H2,1H3,(H,18,21) |
InChI Key |
WFXIHCATUFPCDS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound.
Formation of the Methoxyacetamide Group: The final step involves the acylation of the piperidine-indole intermediate with methoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring can enhance the compound’s binding affinity and specificity, while the methoxyacetamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues in the Fentanyl Family
The fentanyl scaffold (N-phenyl-N-piperidinyl-propanamide) has been extensively modified to create novel psychoactive substances (NPS). Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Differences:
Piperidine Substituent :
- Methoxyacetylfentanyl and analogs feature a 2-phenylethyl group, enhancing μ-opioid receptor binding .
- The target compound replaces this with an indole-2-carbonyl group, which may alter receptor selectivity or metabolic stability.
Amide Modifications: Methoxyacetylfentanyl’s N-phenyl group is critical for opioid activity . Ocfentanil’s 2-fluorophenyl substitution increases potency (~10× morphine) due to electronegativity and lipid solubility .
Pharmacological and Toxicological Profiles
Methoxyacetylfentanyl:
- Activity : Full μ-opioid agonist with ~50× morphine potency in animal models .
- Metabolism : Demethylation of the methoxy group generates active metabolites, prolonging effects .
- Risks : Linked to respiratory depression and fatalities in illicit use .
Ocfentanil:
- Activity : Higher potency than fentanyl due to fluorine’s electron-withdrawing effects .
- Detection : Identified in overdose cases via LC-MS/MS .
Target Compound (Hypothetical):
- The indole moiety may confer serotonergic or kinase inhibitory activity, diverging from opioid pathways. No empirical data confirm this.
Legal and Regulatory Status
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
